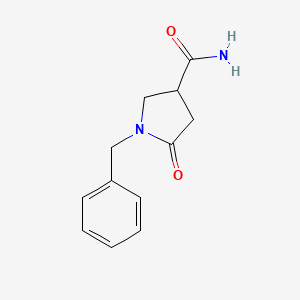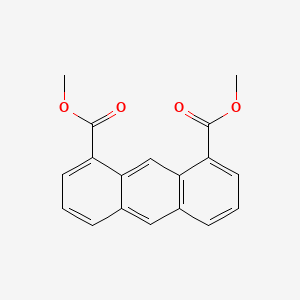
5-Méthylindoline-2-one
Vue d'ensemble
Description
5-Methylindolin-2-one is a heterocyclic organic compound with the molecular formula C9H9NO. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals. This compound is known for its diverse biological activities and is used in various scientific research fields.
Applications De Recherche Scientifique
5-Methylindolin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
5-Methylindolin-2-one, also known as 5-methyl-1,3-dihydro-2H-indol-2-one , is a compound that has been found to exhibit potent antibacterial activity against various Staphylococcus species, including methicillin-resistant Staphylococcus aureus . The primary targets of this compound are the bacterial cells of these species.
Mode of Action
It has been observed that the compound exhibits a lethal action against staphylococcus species . It is also suggested that the compound may increase the susceptibility of Staphylococcus aureus to other antibiotics, such as ciprofloxacin, gentamicin, kanamycin, and streptomycin .
Biochemical Pathways
It is known that the compound has a significant impact on the bacterial cells of staphylococcus species
Pharmacokinetics
It is known that the compound is a solid that is soluble in some organic solvents, such as ethanol and dimethylformamide This suggests that it may have good bioavailability
Result of Action
The primary result of the action of 5-Methylindolin-2-one is its antibacterial activity against Staphylococcus species . It has been observed that the compound can kill these bacterial cells and increase their susceptibility to other antibiotics . This suggests that 5-Methylindolin-2-one could potentially be used in the treatment of infections caused by Staphylococcus species.
Analyse Biochimique
Biochemical Properties
Indolin-2-one derivatives, which include 5-Methylindolin-2-one, have been found to exhibit various biological activities . For instance, some indolin-2-one derivatives have been designed as acetylcholine esterase (AChE) inhibitors, based on the structural feature of donepezil, a known AChE inhibitor .
Cellular Effects
Some indolin-2-one derivatives have shown significant suppression of nitric oxide secretion in a concentration-dependent manner
Molecular Mechanism
It is known that indolin-2-one derivatives can interact with various biomolecules . For instance, some indolin-2-one derivatives have been found to inhibit AChE, suggesting that they may interact with this enzyme .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not hydrolyze in pH 1.2 or 7.4
Metabolic Pathways
Indole, a related compound, is known to be involved in various metabolic pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methylindolin-2-one can be synthesized through several methods. One common approach involves the reaction of indole with methyl iodide in the presence of a base, followed by oxidation to form the desired product . Another method includes the cyclization of N-methyl-N-phenylhydrazine with ethyl acetoacetate under acidic conditions .
Industrial Production Methods
Industrial production of 5-Methylindolin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylindole-2,3-dione.
Reduction: Reduction reactions can convert it to 5-methylindoline.
Substitution: It can undergo electrophilic substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: 5-Methylindole-2,3-dione
Reduction: 5-Methylindoline
Substitution: Various substituted indolin-2-one derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolin-2-one: Lacks the methyl group at the 5-position.
5-Methoxyindolin-2-one: Contains a methoxy group instead of a methyl group.
6-Methylindolin-2-one: Methyl group is at the 6-position instead of the 5-position.
Uniqueness
5-Methylindolin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 5-position can enhance its stability and interaction with biological targets compared to other indolin-2-one derivatives .
Propriétés
IUPAC Name |
5-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQDSHSATAEREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416041 | |
| Record name | 5-Methylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3484-35-3 | |
| Record name | 5-Methyloxindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the anti-inflammatory properties of 5-methylindolin-2-one derivatives?
A1: Research suggests that certain derivatives of 5-methylindolin-2-one, specifically 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, exhibit promising anti-inflammatory and analgesic properties comparable to the COX-2 inhibitor lumiracoxib. [] This particular derivative demonstrated significant inhibition of cell migration in a thioglycollate-induced peritonitis model, showcasing its potential as a new prototype for treating chronic inflammatory diseases with reduced gastric ulceration risks. []
Q2: How does the structure of 5-methylindolin-2-one derivatives influence their antiproliferative activity?
A2: Studies utilizing isatin-based Schiff bases, which are derivatives of 5-methylindolin-2-one, revealed a strong structure-activity relationship regarding their antiproliferative activity against various cancer cell lines. [] The incorporation of specific substituents, like those found in compound 17f (3‐((1,5‐dimethyl‐3‐oxo‐2‐phenyl‐2,3‐dihydro‐1H‐pyrazol‐4‐yl)imino)‐1‐((1‐(2‐methoxyphenyl)‐1H‐1,2,3‐triazol‐4‐yl)methyl)‐5‐methylindolin‐2‐one), significantly enhanced potency compared to reference drugs like Sunitinib. [] These findings highlight the importance of structural modifications in optimizing the antiproliferative activity of 5-methylindolin-2-one derivatives.
Q3: How is the structure of (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one confirmed?
A3: The structure of (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one has been meticulously characterized through various analytical techniques. These include elemental analysis, 1H and 13C-NMR spectroscopy, and single-crystal X-ray structural analysis. [] This comprehensive approach provides strong evidence supporting the assigned structure of this specific 5-methylindolin-2-one derivative.
Q4: Have computational methods been used to study 5-methylindolin-2-one derivatives?
A4: Yes, computational chemistry plays a crucial role in understanding 5-methylindolin-2-one derivatives. For instance, molecular orbital calculations at the B3LYP/6-31G(d,p) level were employed to investigate the structural characteristics and relative stabilities of both (E) and (Z) isomers of 1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one. [] This theoretical approach, validated by experimental crystallographic data, provides valuable insights into the molecular properties of these compounds, aiding further research and development. Additionally, 2D-QSAR studies have been conducted on isatin-based Schiff bases, supporting their biological data and highlighting the power of computational methods in drug discovery. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1336045.png)
![3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene](/img/structure/B1336050.png)







![2-(Furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1336074.png)



